Molecular weight and formula of 2,4-Dimethoxypyridin-3-ylboronic acid
Molecular weight and formula of 2,4-Dimethoxypyridin-3-ylboronic acid
Version 1.0 | Application Note & Synthesis Guide
Chemical Identity & Structural Analysis
2,4-Dimethoxypyridin-3-ylboronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the "privileged" electronic environment of the C3 position, flanked by two electron-donating methoxy groups and the electron-deficient pyridine core.
Physicochemical Constants
| Property | Value |
| CAS Number | 1219744-53-2 |
| IUPAC Name | (2,4-dimethoxypyridin-3-yl)boronic acid |
| Molecular Formula | C |
| Molecular Weight | 182.97 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |
Structural Electronic Profile
The stability and reactivity of this compound are dictated by the interplay between the pyridine nitrogen and the methoxy substituents:
-
C3-Position Activation: The C3 position is sterically crowded but electronically activated. It resides between two ortho-directing methoxy groups. This "cooperative directing effect" makes the precursor (2,4-dimethoxypyridine) highly susceptible to Directed Ortho Metalation (DoM) at C3, facilitating synthesis.
-
Boronic Acid Stability: Unlike 2-pyridylboronic acids, which are notoriously unstable due to rapid protodeboronation (facilitated by the adjacent nitrogen lone pair), 3-pyridylboronic acids like this compound are significantly more robust. However, the electron-rich nature of the ring (due to dimethoxy substitution) requires careful handling under strongly acidic conditions to prevent electrophilic aromatic substitution-driven protodeboronation.
Synthesis & Production Protocols
Core Directive: The most efficient synthetic route utilizes Directed Ortho Metalation (DoM) . This method exploits the acidity of the C3 proton, enhanced by the inductive effects of the adjacent methoxy groups.
Protocol: Directed Ortho Metalation (DoM)
This protocol avoids the use of halogenated precursors, offering a higher atom economy.
Reagents:
-
Base: n-Butyllithium (2.5 M in hexanes) or LDA (if higher regioselectivity is required)
-
Electrophile: Triisopropyl borate (B(O
Pr) ) or Trimethyl borate (B(OMe) ) -
Solvent: Anhydrous THF (Tetrahydrofuran)[3]
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and 2,4-dimethoxypyridine.
-
Cryogenic Cooling: Cool the solution to -78 °C . This temperature is critical to stabilize the lithiated intermediate and prevent nucleophilic attack on the pyridine ring.
-
Lithiation: Add n-BuLi dropwise over 20 minutes.
-
Mechanistic Insight: The Lithium atom coordinates to the methoxy oxygens, directing deprotonation specifically at the C3 position (the "kinetic sink").
-
-
Incubation: Stir at -78 °C for 1 hour to ensure complete formation of (2,4-dimethoxypyridin-3-yl)lithium.
-
Borylation: Add Triisopropyl borate rapidly in one portion.
-
Why Rapid Addition? To ensure the electrophile is in excess immediately, preventing the lithiated species from reacting with the formed boronate product.
-
-
Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with aqueous NH
Cl (mild) or dilute HCl (careful pH control required). -
Isolation: Extract with EtOAc. The boronic acid may exist in equilibrium with its trimeric boroxine anhydride; recrystallization from acetonitrile/water is often required to obtain the free acid.
Synthesis Pathway Visualization
Figure 1: Directed Ortho Metalation (DoM) pathway for the synthesis of 2,4-Dimethoxypyridin-3-ylboronic acid.
Reactivity & Application in Drug Discovery
Suzuki-Miyaura Cross-Coupling
This reagent is a prime candidate for installing the 2,4-dimethoxypyridine moiety, a bioisostere for other aromatic rings found in kinase inhibitors.
Optimized Coupling Conditions:
-
Catalyst: Pd(dppf)Cl
[4][5]·DCM or Pd (dba) with SPhos.-
Selection Logic: SPhos is highly effective for heteroaryl boronic acids, preventing catalyst deactivation by the pyridine nitrogen.
-
-
Base: K
PO (3.0 equiv) or Cs CO .-
Note: Avoid strong hydroxide bases if the coupling partner is sensitive.
-
-
Solvent: 1,4-Dioxane/Water (4:1). The water is essential to solubilize the base and activate the boronic acid (formation of the reactive boronate species Ar-B(OH)
).
Stability & Handling (The Boroxine Cycle)
Like most boronic acids, 2,4-dimethoxypyridin-3-ylboronic acid exists in a dehydration equilibrium with its cyclic trimer (boroxine).
-
Storage: Store at 2–8 °C under inert atmosphere.
-
Rehydration: If the stoichiometry of the reaction is critical, the material can be "re-hydrated" by suspending in water/acetone and stirring before use, or simply used in excess (1.2–1.5 equiv) in the Suzuki coupling to account for the variable molecular weight of the anhydride form.
Mechanism of Action (Suzuki Cycle)
Figure 2: Catalytic cycle of Suzuki-Miyaura coupling utilizing the activated boronate species.
References
-
Cymit Química. 2,4-Dimethoxypyridin-3-ylboronic acid Product Data. Retrieved from
-
BLD Pharm. Product Specifications: CAS 1219744-53-2.[1][6] Retrieved from
-
Organic Syntheses. Synthesis of Ortho-Substituted Arylboronic Esters by In Situ Trapping. (General DoM Methodology). Org. Synth. 2005, 81, 134.[3] Retrieved from
- Lennox, A. J. J., & Lloyd-Jones, G. C.Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014. (Context on Boronic Acid Stability).
-
Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction. (Pyridyl coupling specifics). Retrieved from
Sources
- 1. 1219744-53-2|2,4-Dimethoxypyridin-3-ylboronic acid|BLD Pharm [bldpharm.com]
- 2. 2,4-Dimethoxypyridin-3-ylboronic acid,1219744-53-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. 2,4-Dimethoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]
